molecular formula C24H21N3O5 B11578928 7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11578928
M. Wt: 431.4 g/mol
InChI Key: FSJQGJIXQNLOQX-UHFFFAOYSA-N
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Description

“7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione” is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as methoxy-substituted aromatic rings and triazatetracyclic cores. Key steps may include:

    Aromatic Substitution Reactions: Introduction of methoxy groups onto aromatic rings using reagents like methanol and a strong acid catalyst.

    Cyclization Reactions: Formation of the triazatetracyclic core through intramolecular cyclization reactions, often involving the use of heat and specific catalysts.

    Coupling Reactions: Combining the intermediate compounds through coupling reactions, such as Suzuki or Heck coupling, to form the final tetracyclic structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Developing and employing highly efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods, such as chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its pharmacological properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-dione: A similar compound with a slightly different functional group.

    7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-tetraone: Another related compound with additional oxygen atoms.

Uniqueness

The uniqueness of “7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione” lies in its specific combination of functional groups and tetracyclic structure

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C24H21N3O5/c1-31-12-11-27-22-19(23(29)26-24(27)30)17(13-7-9-14(32-2)10-8-13)18-20(25-22)15-5-3-4-6-16(15)21(18)28/h3-10,17,25H,11-12H2,1-2H3,(H,26,29,30)

InChI Key

FSJQGJIXQNLOQX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC)C(=O)NC1=O

Origin of Product

United States

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